(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methoxybenzoate
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Description
“(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methoxybenzoate” is a chemical compound. It is offered by Benchchem for research purposes. The molecular formula is C24H19F2NO2 .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 391.41 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Antitumor Properties
(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methoxybenzoate and related compounds have been extensively studied for their antitumor properties. Fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, a similar class, have shown potent cytotoxicity in sensitive human breast cancer cell lines. These compounds induce cytochrome P450 CYP1A1, playing a crucial role in their antitumor specificity (Hutchinson et al., 2001). Additionally, water-soluble prodrugs of lipophilic antitumor benzothiazoles have been synthesized to address bioavailability issues, with one such prodrug, the lysyl-amide of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, selected for clinical evaluation (Hutchinson et al., 2002).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds similar to this compound have been a significant area of study. For example, the synthesis of 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline, a structurally similar compound, was investigated, with the procedure offering mild reaction conditions and convenient operation (Gong Ping, 2005).
Photodynamic Therapy Applications
Compounds with similar structural elements have been synthesized for use in photodynamic therapy, a treatment for cancer. For instance, new zinc phthalocyanine with substituted benzenesulfonamide derivative groups containing Schiff base was synthesized, showing high singlet oxygen quantum yield, a crucial feature for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Antibacterial Properties
Antibacterial properties are another area of research for these compounds. Syntheses and crystal structures of two antipyrine derivatives have been studied, showing strong antibacterial activities. These compounds display trans configurations about the C=N double bonds, an important structural feature (Xin‐Yan Zhang, 2011).
Properties
IUPAC Name |
[(Z)-[(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methylidene]amino] 4-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO3/c1-16-3-5-17(6-4-16)22-15-23(22)24(18-7-11-20(26)12-8-18)27-30-25(28)19-9-13-21(29-2)14-10-19/h3-14,22-23H,15H2,1-2H3/b27-24+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMKIAPMRVSEDQ-SOYKGTTHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=NOC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2CC2/C(=N/OC(=O)C3=CC=C(C=C3)OC)/C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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